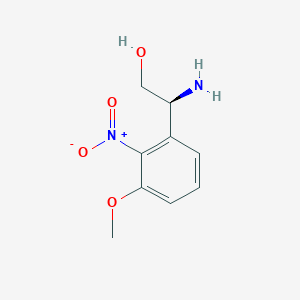
Fmoc-S-carboxymethyl-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-S-carboxymethyl-L-cysteine: is a derivative of cysteine, an amino acid that plays a crucial role in various biological processes. This compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. The molecular formula of this compound is C20H19NO6S, and it has a molecular weight of 401.43 . This compound is particularly useful in proteomics studies and solid-phase peptide synthesis techniques .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-S-carboxymethyl-L-cysteine typically involves the protection of the cysteine thiol group with an Fmoc group. One practical approach to synthesizing Fmoc-L-cysteine involves the use of thioglycosides due to their high chemical and enzymatic stability . The reaction conditions often include the use of organic solvents and specific catalysts to facilitate the protection and subsequent deprotection steps.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to meet commercial demands. These methods involve optimizing reaction conditions to ensure high yield and purity of the final product. The use of automated peptide synthesizers is common in industrial settings to streamline the production process .
Chemical Reactions Analysis
Types of Reactions: Fmoc-S-carboxymethyl-L-cysteine undergoes various chemical reactions, including oxidation, reduction, and substitution. The Fmoc group can be removed under basic conditions, revealing the free thiol group of cysteine, which can then participate in further chemical reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of disulfide bonds, while reduction can regenerate the free thiol group .
Scientific Research Applications
Chemistry: Fmoc-S-carboxymethyl-L-cysteine is widely used in peptide synthesis as a building block. Its protected thiol group allows for selective reactions, making it valuable in the synthesis of complex peptides and proteins .
Biology: In biological research, this compound is used to study protein structure and function. The ability to introduce cysteine analogs into proteins helps in understanding disulfide bond formation and protein folding .
Medicine: Its stability and reactivity make it a suitable candidate for modifying peptides to enhance their therapeutic properties .
Industry: In the industrial sector, this compound is used in the production of synthetic peptides for various applications, including as standards for mass spectrometry and in the development of diagnostic assays .
Mechanism of Action
The mechanism of action of Fmoc-S-carboxymethyl-L-cysteine involves its role as a protected cysteine derivative. The Fmoc group protects the thiol group of cysteine, preventing unwanted reactions during peptide synthesis. Upon deprotection, the free thiol group can participate in forming disulfide bonds, which are crucial for the structural integrity of proteins . The molecular targets and pathways involved include the thiol-disulfide exchange reactions that are essential for protein folding and stability .
Comparison with Similar Compounds
Fmoc-Cys(Trt)-OH: Another Fmoc-protected cysteine derivative with a trityl group protecting the thiol group.
Fmoc-Cys(methylcarboxamide)-OH: A derivative used for introducing carboxamidomethyl modifications in peptides.
Uniqueness: Fmoc-S-carboxymethyl-L-cysteine is unique due to its specific carboxymethyl protection, which offers distinct reactivity and stability compared to other cysteine derivatives. This uniqueness makes it particularly valuable in specific peptide synthesis applications where selective reactivity is required .
Properties
Molecular Formula |
C20H19NO6S |
|---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
(2R)-3-(carboxymethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C20H19NO6S/c22-18(23)11-28-10-17(19(24)25)21-20(26)27-9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,26)(H,22,23)(H,24,25)/t17-/m0/s1 |
InChI Key |
XBOWICHXMBVKIH-KRWDZBQOSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CSCC(=O)O)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![tert-butyl N-[2-(2-methylprop-2-enamido)ethyl]carbamate](/img/structure/B13616732.png)

![2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13616761.png)


![1-[2-(3-methyl-3H-diazirin-3-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B13616778.png)

